Z-5-Decen-1-ol

Description

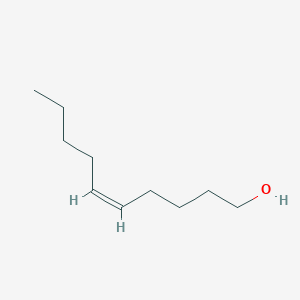

Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-dec-5-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h5-6,11H,2-4,7-10H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPQHXVMNVEVEB-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885965 | |

| Record name | 5-Decen-1-ol, (5Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51652-47-2 | |

| Record name | (5Z)-5-Decen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51652-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Decen-1-ol, (5Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051652472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Decen-1-ol, (5Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Decen-1-ol, (5Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Z)-5-Decen-1-ol chemical properties and structure

An In-Depth Technical Guide to (Z)-5-Decen-1-ol: Structure, Properties, and Applications

Abstract

(Z)-5-Decen-1-ol is a C10 unsaturated fatty alcohol that serves as a critical semiochemical in the chemical communication systems of numerous insect species, particularly within the order Lepidoptera.[1][2] Beyond its vital role in chemical ecology and integrated pest management (IPM), its bifunctional nature—possessing both a nucleophilic hydroxyl group and a stereodefined alkene—renders it a versatile and valuable intermediate in modern organic synthesis.[3][4] This guide provides an in-depth examination of the chemical properties, structure, synthesis, and analytical characterization of (Z)-5-Decen-1-ol. We will explore its field-proven applications in pest control and its utility as a synthetic building block, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development and fine chemical manufacturing.

Molecular Structure and Physicochemical Properties

The biological activity and synthetic utility of (Z)-5-Decen-1-ol are intrinsically linked to its precise molecular architecture. The molecule consists of a ten-carbon aliphatic chain with a primary alcohol at the C1 position and a cis-configured (Z) double bond between the C5 and C6 positions.[5][6] This specific stereochemistry is crucial for its function as an insect pheromone, as the corresponding (E)-isomer often exhibits significantly lower or even inhibitory activity.[7][8]

The presence of the hydroxyl group and the double bond defines its reactivity. The alcohol function allows for standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. The alkene can undergo various addition reactions, metathesis, or oxidative cleavage, making (Z)-5-Decen-1-ol a highly versatile synthon.[4]

Structural and Chemical Identifiers

Below is a diagram illustrating the key structural features of (Z)-5-Decen-1-ol.

Caption: Molecular structure of (Z)-5-Decen-1-ol highlighting functional groups.

Physicochemical Data

The following table summarizes the key physicochemical properties of (Z)-5-Decen-1-ol, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | (Z)-dec-5-en-1-ol | [9] |

| CAS Number | 51652-47-2 | [5][6][10] |

| Molecular Formula | C₁₀H₂₀O | [5][9] |

| Molecular Weight | 156.27 g/mol | [9][10] |

| Appearance | Colorless clear liquid (est.) | [11] |

| Boiling Point | 225.3 ± 0.0 °C at 760 Torr | [12] |

| 110.0 °C at 8.00 mm Hg | [11] | |

| Density | 0.845 ± 0.06 g/cm³ (20 °C) | [12] |

| Refractive Index | 1.4520 - 1.4600 (20 °C) | [11][12] |

| Flash Point | 87.9 - 104.4 °C | [11][12] |

| Solubility | Soluble in alcohol; 204.8 mg/L in water (est.) | [11] |

| Odor Profile | Waxy, fatty, rose | [11][12] |

| InChIKey | WYPQHXVMNVEVEB-WAYWQWQTSA-N | [5][9] |

Synthesis and Analytical Validation

The procurement of high-purity (Z)-5-Decen-1-ol (typically >98%) is critical for both research and commercial applications to ensure reproducible results and avoid interference from isomers or other impurities.[3][4] While commercially available, understanding its synthesis and analytical validation is paramount for quality control and custom applications.

Representative Synthesis: Z-Selective Cross-Metathesis

Modern synthetic chemistry offers several routes to (Z)-alkenes. While classical methods like the Wittig reaction are effective, Z-selective olefin metathesis has emerged as a powerful and efficient strategy.[13] This approach leverages renewable starting materials and offers high stereoselectivity.

The following protocol is a representative workflow for synthesizing (Z)-5-Decen-1-ol.

Caption: Workflow for synthesis and purification of (Z)-5-Decen-1-ol.

Experimental Protocol:

-

Reactor Preparation: Under an inert atmosphere (e.g., Argon), a flame-dried, round-bottom flask equipped with a magnetic stirrer is charged with anhydrous dichloromethane (DCM).

-

Reactant Addition: Add 1-hexene (1.0 eq) and 5-hexen-1-ol (1.2 eq) to the flask. The slight excess of the alcohol can help drive the reaction to completion.

-

Catalyst Introduction: Add a Z-selective ruthenium metathesis catalyst (e.g., a Hoveyda-Grubbs type catalyst with specific chelating ligands, ~1-2 mol%) in one portion.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until consumption of the limiting starting material is observed.

-

Quenching: Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether to deactivate the catalyst, and stir for 30 minutes.

-

Purification: Concentrate the mixture in vacuo. The resulting crude oil is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (Z)-5-Decen-1-ol.

Causality: The choice of a Z-selective catalyst is the most critical parameter for ensuring the desired stereochemical outcome.[13] The inert atmosphere prevents catalyst degradation. Post-reaction quenching is a self-validating step to halt catalytic activity and prevent side reactions during purification.

Analytical Characterization for Quality Control

Confirming the identity, purity, and isomeric ratio of the final product is a mandatory step. A multi-technique approach ensures a self-validating system of analysis.

Analytical Workflow:

Caption: A multi-technique workflow for the analytical validation of (Z)-5-Decen-1-ol.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and confirming molecular weight. The sample is vaporized and separated on a capillary column.

-

Expected Result: A major peak at a specific retention time corresponding to the target compound. Purity is often reported as >98% based on peak area. The mass spectrum should show the molecular ion [M]+ and characteristic fragmentation patterns.[5][9] The NIST Mass Spectrometry Data Center provides reference spectra for comparison.[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation and stereochemical assignment.

-

Expected ¹H NMR Result: Key signals include a multiplet around δ 5.3-5.4 ppm for the two vinylic protons (C5-H and C6-H), a triplet around δ 3.6 ppm for the methylene protons adjacent to the hydroxyl group (C1-H₂), and a broad singlet for the hydroxyl proton (-OH). The coupling constant between the vinylic protons is characteristic of the Z-geometry.

-

Expected ¹³C NMR Result: Signals for the sp² carbons of the double bond will appear around δ 129-130 ppm, while the carbon bearing the hydroxyl group (C1) will be around δ 62 ppm. Spectral data is available for reference on PubChem.[9]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups.

-

Expected Result: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol. A weaker absorption around 3010 cm⁻¹ for the =C-H stretch and around 1655 cm⁻¹ for the C=C stretching of the cis-alkene.[9]

-

Biological Function and Applications in Pest Management

(Z)-5-Decen-1-ol is a well-documented insect semiochemical, acting as a pheromone or attractant for a variety of pest species.[1] It was first identified in the peach twig borer (Anarsia lineatella).[1] Its primary application lies in the formulation of monitoring lures and mating disruption products for Integrated Pest Management (IPM) strategies.

Mechanism of Action: In many target species, the virgin female moth releases a specific blend of compounds, including (Z)-5-Decen-1-ol, to attract males for mating. By deploying synthetic versions in the field, two main objectives can be achieved:

-

Monitoring: Traps baited with a lure containing (Z)-5-Decen-1-ol can attract and capture male moths. This allows growers to monitor pest populations, determine infestation levels, and make informed decisions about the timing of insecticide applications.[14]

-

Mating Disruption: Permeating a large area (e.g., an orchard) with a high concentration of the synthetic pheromone confuses the male moths, making it difficult or impossible for them to locate calling females. This disrupts the mating cycle and suppresses the next generation of the pest, reducing the need for broad-spectrum insecticides.[1][14]

The advantages of using pheromone-based controls are their high specificity to the target pest, low toxicity, and environmental safety.[14]

Utility in Advanced Organic Synthesis

For drug development professionals and synthetic chemists, (Z)-5-Decen-1-ol is a valuable C10 building block.[3][4] Its defined stereochemistry and bifunctionality allow for the creation of complex molecular targets with high precision.

-

Chain Elaboration: The terminal alcohol can be converted into a good leaving group (e.g., tosylate or mesylate) or an aldehyde for subsequent Wittig or Grignard reactions, allowing for linear extension of the carbon skeleton.

-

Introduction of New Functionality: The double bond can be dihydroxylated, epoxidized, or cleaved to introduce new functional groups at the center of the chain.

-

Template for Natural Products: The 1,6-relationship between the alcohol and one of the alkene carbons is a common motif in various natural products. (Z)-5-Decen-1-ol can serve as a starting point for the synthesis of more complex bioactive molecules.

Its role as a versatile intermediate means it is a foundational component for constructing novel compounds that may be investigated for pharmaceutical or other high-value applications.[4]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier.[15][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[16]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[15] Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of skin contact, wash off immediately with plenty of water.[16] For eye contact, rinse cautiously with water for several minutes.[17] If inhaled, move the person to fresh air.[17]

Conclusion

(Z)-5-Decen-1-ol is a molecule of significant dual importance. In the realm of applied biology, it is a cornerstone of sustainable agriculture through its use in pheromone-based pest control. For the synthetic chemist, its well-defined structure provides a reliable and versatile platform for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and analytical validation is crucial for leveraging its full potential in both research and industrial settings. The continued exploration of this and similar bifunctional molecules will undoubtedly fuel innovation across the chemical sciences.

References

- Vertex AI Search. (n.d.). Z-5-Decen-1-ol: A Versatile Chemical Intermediate for Research and Industrial Applications.

- ChemicalBook. (n.d.). This compound CAS#: 51652-47-2.

- Benchchem. (n.d.). This compound|Insect Pheromone|For Research.

- PubChem. (n.d.). 5-Decen-1-ol, (5Z)- | C10H20O | CID 5365622.

- The Good Scents Company. (n.d.). (Z)-5-decen-1-ol, 51652-47-2.

- NIST WebBook. (n.d.). 5-Decen-1-ol, (Z)-.

- NIST WebBook. (n.d.). 5-Decen-1-ol, (Z)-.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Organic Synthesis.

- PubMed. (1983). (Z)-5-tetradecen-1-ol: A secondary pheromone of the yellowheaded spruce sawfly, and its relationship to (Z)-10-nonadecenal. J Chem Ecol, 9(9), 1343-52.

- Guidechem. (n.d.). This compound (cas 51652-47-2) SDS/MSDS download.

- NIST WebBook. (n.d.). 5-Decen-1-ol, (E)-.

- US EPA. (n.d.). 5-Decen-1-ol, (5Z)- - Substance Details - SRS.

- Jaydev Chemical Industries. (n.d.). Insect Pheromones and Intermediates.

- Safety Data Sheet. (n.d.). 5 - SAFETY DATA SHEET.

- The Pherobase. (n.d.). Semiochemical compound: (Z)-5-Decen-1-ol | C10H20O.

- PMC. (n.d.). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis.

- ChemicalBook. (n.d.). Z-5-DECEN-1-YL ACETATE - Safety Data Sheet.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Semiochemical compound: (Z)-5-Decen-1-ol | C10H20O [pherobase.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 5-Decen-1-ol, (Z)- [webbook.nist.gov]

- 6. 5-Decen-1-ol, (Z)- [webbook.nist.gov]

- 7. (Z)-5-tetradecen-1-ol: A secondary pheromone of the yellowheaded spruce sawfly, and its relationship to (Z)-10-nonadecenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Decen-1-ol, (E)- [webbook.nist.gov]

- 9. 5-Decen-1-ol, (5Z)- | C10H20O | CID 5365622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 11. (Z)-5-decen-1-ol, 51652-47-2 [thegoodscentscompany.com]

- 12. This compound CAS#: 51652-47-2 [m.chemicalbook.com]

- 13. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insect Pheromones and Intermediates, 4-Decyn-1-ol, 9,9-Diethoxy-7-nonyn-1-ol, 9-Hexadecyn-1-ol, Mumbai, India [jaydevchemicals.com]

- 15. Page loading... [guidechem.com]

- 16. fishersci.com [fishersci.com]

- 17. Z-5-DECEN-1-YL ACETATE - Safety Data Sheet [chemicalbook.com]

Introduction: The Significance of (Z)-5-Decen-1-ol

An In-Depth Technical Guide to (Z)-5-Decen-1-ol (CAS: 51652-47-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

(Z)-5-Decen-1-ol is a C10 unsaturated fatty alcohol that holds considerable importance in the fields of chemical ecology and synthetic organic chemistry.[1][2] Its molecular structure, characterized by a cis (or Z) configuration of the double bond at the fifth carbon and a terminal primary alcohol, is the key to its potent biological activity and its versatility as a chemical intermediate.[2] Primarily recognized as an insect pheromone, it is a critical semiochemical for various Lepidopteran species, including the peach tree borer (Anarsia lineatella) and the codling moth (Cydia pomonella).[1][3][4] This biological function makes it an invaluable tool for developing species-specific and environmentally benign integrated pest management (IPM) strategies.[1] Beyond its role in agriculture, its unique structural motifs make it a valuable building block for the synthesis of more complex molecules in research and development settings.[2][5] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for the scientific professional.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The key physical and chemical properties of (Z)-5-Decen-1-ol are summarized below. These data are critical for experimental design, from reaction setup to purification and analytical identification.

Table 1: Key Physicochemical Properties of (Z)-5-Decen-1-ol

| Property | Value | Source(s) |

| CAS Number | 51652-47-2 | [3][6][7][][9] |

| Molecular Formula | C₁₀H₂₀O | [3][6][7][] |

| Molecular Weight | 156.27 g/mol | [6][7][][10] |

| Appearance | Colorless clear liquid (est.) | [11] |

| Boiling Point | 225-226 °C @ 760 mm Hg; 110 °C @ 8.00 mm Hg | [11][12] |

| Density | 0.845 - 0.857 g/cm³ @ 20-25 °C | [11][12] |

| Refractive Index | 1.4520 - 1.4600 @ 20.00 °C | [11][12] |

| Flash Point | ~88 - 104 °C (~190 - 220 °F) | [11][12] |

| Solubility | Soluble in alcohol; poorly soluble in water (~205 mg/L @ 25 °C est.) | [11] |

| Odor Profile | Waxy, fatty, rose-like | [1][11][12] |

| LogP (o/w) | 3.614 (est.) | [11][12] |

Spectroscopic Data: Definitive structural confirmation relies on spectroscopic analysis. Key identifiers for (Z)-5-Decen-1-ol include:

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum provides a fragmentation pattern characteristic of the molecule's structure.[7][13]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the presence of the alcohol functionality, the alkyl chain, and, crucially, the Z-configuration of the double bond through analysis of coupling constants.

-

Kovats Retention Index: For gas chromatography (GC) analysis, the Kovats retention index is a key parameter for identification, with reported values of 1247 on a standard non-polar column.[10]

Stereoselective Synthesis: The Wittig Reaction

The biological activity of 5-Decen-1-ol is highly dependent on the geometry of its double bond. Therefore, stereoselective synthesis is not merely a matter of efficiency but a necessity for its primary applications. The Wittig reaction is a cornerstone of alkene synthesis and is particularly well-suited for generating (Z)-alkenes when specific conditions are employed.[14][15][16]

Mechanistic Rationale for (Z)-Selectivity

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[15] The stereochemical outcome is largely dictated by the stability of the ylide.

-

Non-Stabilized Ylides: For the synthesis of (Z)-alkenes, non-stabilized ylides (where the group attached to the carbanion is an alkyl group) are used.[14][15] These ylides are highly reactive.

-

Kinetic Control: The reaction proceeds rapidly under kinetic control through a four-membered cyclic intermediate, an oxaphosphetane.[14] The initial cycloaddition is sterically driven, leading preferentially to a syn intermediate (the erythro betaine in older mechanistic models), which then rapidly decomposes to form the (Z)-alkene and triphenylphosphine oxide.[15][17] The formation of the highly stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction.[14]

The general workflow for synthesizing (Z)-5-Decen-1-ol via the Wittig reaction is outlined below.

Caption: Fig 1. Synthetic workflow for (Z)-5-Decen-1-ol via the Wittig reaction.

Self-Validating Experimental Protocol

This protocol provides a representative synthesis. Causality: The use of a protected aldehyde prevents the acidic proton of the alcohol from quenching the highly basic ylide. Purification via column chromatography is essential to remove the triphenylphosphine oxide byproduct, and final analysis by GC-MS and NMR validates both the purity and the critical (Z)-stereochemistry of the product.

Objective: To synthesize (Z)-5-Decen-1-ol with high isomeric purity.

Materials:

-

Pentyltriphenylphosphonium bromide

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes

-

5-(Tetrahydropyran-2-yloxy)pentanal (THP-protected 5-hydroxypentanal)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Ylide Generation: a. Suspend pentyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar). b. Cool the suspension to 0 °C in an ice bath. c. Add n-BuLi (1.05 eq) dropwise. The solution should turn a deep orange/red color, indicating ylide formation. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Wittig Reaction: a. Cool the ylide solution back down to 0 °C. b. Add a solution of 5-(tetrahydropyran-2-yloxy)pentanal (1.0 eq) in anhydrous THF dropwise. c. Allow the reaction to warm to room temperature and stir overnight. The disappearance of the deep color indicates consumption of the ylide.

-

Work-up and Deprotection: a. Quench the reaction by carefully adding water. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). c. Combine the organic layers and wash with brine. Dry over anhydrous MgSO₄. d. Filter and concentrate the solvent in vacuo. e. Dissolve the crude residue in a mixture of THF and 1M HCl. Stir at room temperature for 2-4 hours until TLC analysis indicates complete removal of the THP protecting group.

-

Purification and Validation: a. Neutralize the acidic solution with saturated sodium bicarbonate. b. Extract the product with diethyl ether (3x). c. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. d. Purify the crude alcohol using silica gel column chromatography, typically with a hexane/ethyl acetate gradient. e. Validation: Collect fractions and analyze by TLC. Combine pure fractions and concentrate to yield (Z)-5-Decen-1-ol as a colorless oil. Confirm identity, purity (>98%), and isomeric ratio by GC-MS and ¹H-NMR spectroscopy.

Core Applications and Biological Significance

Insect Pheromone for Integrated Pest Management (IPM)

The primary and most significant application of (Z)-5-Decen-1-ol is as a semiochemical in agriculture.[1] It is a key component of the female sex pheromone for numerous moth species that are significant pests of fruit and nut crops.[1][4]

-

Mechanism of Action: The molecule's specific shape, dictated by the (Z)-double bond, allows it to bind with high specificity to olfactory receptors in the antennae of male moths. This binding triggers a behavioral response, guiding the male towards the perceived female for mating.

-

IPM Strategies:

-

Monitoring: Traps baited with a synthetic lure containing (Z)-5-Decen-1-ol are used to monitor pest populations. This allows growers to determine the presence and density of a target pest, enabling precise timing of control measures.

-

Mating Disruption: By permeating an agricultural area (e.g., an orchard) with a high concentration of the synthetic pheromone, the natural chemical trails left by females are overwhelmed.[1] Male moths are unable to locate calling females, thus disrupting the mating cycle and reducing the subsequent larval population that causes crop damage.

-

The use of (Z)-5-Decen-1-ol in IPM represents a shift away from broad-spectrum insecticides, offering a more sustainable and ecologically targeted approach to pest control.

Caption: Fig 2. Logical workflow for (Z)-5-Decen-1-ol in IPM systems.

Intermediate in Organic Synthesis

The bifunctional nature of (Z)-5-Decen-1-ol—containing both a nucleophilic alcohol and an electrophilic/radical-reactive alkene—makes it a versatile intermediate for further chemical transformations.[2][5] Researchers can leverage these two functional groups to build more complex molecular architectures.

-

Alcohol Group Reactions: The primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or etherification.[2] For example, its acetate ester, (Z)-5-Decenyl acetate, is also a known pheromone component.[18]

-

Alkene Group Reactions: The double bond can participate in a wide range of addition reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation, allowing for the introduction of new functionalities into the carbon backbone.

Safety, Handling, and Storage

While specific toxicity data for (Z)-5-Decen-1-ol is limited, standard laboratory precautions for handling flammable organic liquids should be followed.[11] General safety guidelines for similar long-chain alcohols provide a basis for safe handling.[19][20][21][22]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[19][21] Avoid inhalation of vapors and contact with skin and eyes.[20] Keep away from heat, sparks, and open flames.[19][21] Take precautionary measures against static discharge.[20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19][21] Keep away from oxidizing agents and strong acids.[19]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[19]

Conclusion

(Z)-5-Decen-1-ol is a molecule of significant scientific and commercial value. Its importance is rooted in the stereospecificity of its biological function as an insect pheromone, a role that is being harnessed to create advanced and sustainable agricultural practices. For the research scientist, its synthesis presents a classic case study in stereocontrolled olefination, while its bifunctional structure offers a versatile platform for constructing novel compounds. A thorough understanding of its physicochemical properties, synthetic pathways, and handling requirements is essential for its effective and safe utilization in both research and applied contexts.

References

-

The Good Scents Company. (Z)-5-decen-1-ol. [Link]

-

U.S. Environmental Protection Agency (EPA). 5-Decen-1-ol, (5Z)- - Substance Details - SRS. [Link]

-

LookChem. Z-5-Decen-1-ol: A Versatile Chemical Intermediate for Research and Industrial Applications. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

National Institute of Standards and Technology (NIST). 5-Decen-1-ol, (Z)-. [Link]

-

PubMed Central. Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes. [Link]

-

sathee jee. Chemistry Wittig Reaction. [Link]

-

nsj prayoglife. (Z)-Dec-5-en-1-ol | CAS No: 51652-47-2. [Link]

-

The Pherobase. Semiochemical compound: (Z)-5-Decen-1-ol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Organic Synthesis. [Link]

-

National Center for Biotechnology Information. 5-Decen-1-ol, (5Z)- | C10H20O | CID 5365622 - PubChem. [Link]

-

National Center for Biotechnology Information. 5-Decen-1-ol, (5E)- | C10H20O | CID 5283292 - PubChem. [Link]

-

National Institute of Standards and Technology (NIST). 5-Decen-1-ol, (Z)- Mass Spectrum. [Link]

-

U.S. Environmental Protection Agency (EPA). 5-Decen-1-ol, 1-acetate, (5Z)- - Substance Details - SRS. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Semiochemical compound: (Z)-5-Decen-1-ol | C10H20O [pherobase.com]

- 4. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. 5-Decen-1-ol, (Z)- [webbook.nist.gov]

- 9. prayoglife.com [prayoglife.com]

- 10. 5-Decen-1-ol, (5Z)- | C10H20O | CID 5365622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (Z)-5-decen-1-ol, 51652-47-2 [thegoodscentscompany.com]

- 12. This compound CAS#: 51652-47-2 [m.chemicalbook.com]

- 13. 5-Decen-1-ol, (Z)- [webbook.nist.gov]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]

- 17. Wittig reaction - Wikipedia [en.wikipedia.org]

- 18. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 19. fishersci.com [fishersci.com]

- 20. louisville.edu [louisville.edu]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. fishersci.com [fishersci.com]

(Z)-5-Decen-1-ol: A Technical Guide for Advanced Synthesis and Application

Introduction: Beyond the Structure

(Z)-5-Decen-1-ol is a C10 unsaturated fatty alcohol recognized for its critical role as a versatile intermediate in organic synthesis and as a potent semiochemical in entomology.[1][2] Its molecular architecture, featuring a cis-configured double bond at the fifth carbon and a terminal primary alcohol, provides two distinct points for chemical modification, making it a valuable building block for constructing more complex molecules.[2] This guide provides an in-depth exploration of (Z)-5-Decen-1-ol, moving beyond basic properties to detail its synthesis, analytical characterization, and strategic application for researchers in synthetic chemistry and drug development. We will examine the causality behind methodological choices, ensuring that every protocol is presented as a self-validating system grounded in established chemical principles.

Core Molecular and Physicochemical Profile

A foundational understanding of a molecule's intrinsic properties is paramount before its inclusion in any synthetic or analytical workflow. These data govern choices regarding reaction conditions, purification methods, and storage.

Molecular Formula and Weight

The essential identity of (Z)-5-Decen-1-ol is defined by its elemental composition and mass.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | [3][4][5][6][7] |

| Molecular Weight | 156.27 g/mol | [3][4][5][7] |

| CAS Number | 51652-47-2 | [3][4][5][6][7][8] |

| IUPAC Name | (5Z)-dec-5-en-1-ol | [3][4] |

Physicochemical Properties

The physical behavior of (Z)-5-Decen-1-ol dictates its handling and purification. Its relatively high boiling point and immiscibility with water are key considerations for reaction workups and isolation procedures.

| Property | Value | Source |

| Boiling Point | 225.3 °C (at 760 Torr) | [8] |

| Density | 0.845 g/cm³ (at 20 °C) | [8] |

| Refractive Index | 1.4520 (at 20 °C) | [8] |

| Flash Point | 87.9 °C | [8] |

| Solubility | Insoluble in water; Soluble in alcohol | |

| Odor Profile | Waxy, fatty, rose-like | [8] |

Stereoselective Synthesis: The Wittig Reaction

The synthesis of (Z)-5-Decen-1-ol with high stereochemical fidelity is crucial, as the biological activity of many pheromones is dependent on the specific geometry of the double bond. The Wittig reaction, utilizing a non-stabilized phosphorus ylide, is the preeminent method for generating (Z)-alkenes from aldehydes.

Mechanistic Rationale

The preference for the (Z)-isomer arises from the kinetic control of the reaction pathway. Non-stabilized ylides (where the group attached to the carbanion is alkyl) are highly reactive. They react rapidly with the aldehyde via a concerted [2+2] cycloaddition, proceeding through a strained, four-membered oxaphosphetane intermediate. The kinetic pathway favors the formation of the cis-substituted oxaphosphetane, which then decomposes in a syn-elimination fashion to yield the (Z)-alkene and triphenylphosphine oxide. The high thermodynamic stability of the phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is the driving force for this reaction.

Caption: Kinetic pathway of the Wittig reaction for (Z)-alkene synthesis.

Experimental Protocol: A Representative Synthesis

This protocol is adapted from established procedures for synthesizing (Z)-alkenol pheromones. The key is the formation of the phosphorus ylide from the corresponding phosphonium salt using a strong, non-nucleophilic base, followed by reaction with an aldehyde containing the other half of the carbon skeleton.

Step 1: Preparation of the Ylide

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add (pentyl)triphenylphosphonium bromide (1.1 equivalents) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer.

-

Solvation: Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the phosphonium salt.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium (n-BuLi) (1.05 equivalents) dropwise via syringe.

-

Causality: A strong, sterically hindered base is used to deprotonate the carbon alpha to the phosphorus atom efficiently without competing nucleophilic attack on the phosphonium salt.

-

-

Formation: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. The formation of the characteristic deep red or orange color of the ylide indicates successful deprotonation.

Step 2: Olefination

-

Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of 5-hydroxypentanal (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel.

-

Expertise: The aldehyde must be pure and free of carboxylic acid impurities, which would quench the ylide. Protecting the hydroxyl group (e.g., as a TBDMS ether) is a common strategy to prevent side reactions, followed by deprotection. For this guide, we describe the direct reaction.

-

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

Step 3: Workup and Purification

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product will contain the desired (Z)-5-Decen-1-ol and the triphenylphosphine oxide byproduct. Purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The less polar alkene will elute before the more polar triphenylphosphine oxide.

Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of the synthesized (Z)-5-Decen-1-ol is a non-negotiable step. The two primary methods for this are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating volatile compounds and confirming their identity based on retention time and mass fragmentation patterns. For long-chain alcohols, a derivatization step is often employed to increase volatility and improve peak shape.

Protocol: Silylation and GC-MS Analysis

-

Sample Preparation: To 1 mg of the purified alcohol in a 2 mL GC vial, add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Trustworthiness: This derivatization step converts the polar -OH group to a non-polar -OTMS (trimethylsilyl) ether. This reduces hydrogen bonding, preventing peak tailing on the GC column and making the molecule more volatile for a sharper, more symmetric peak.

-

-

Reaction: Cap the vial and heat at 60 °C for 30 minutes. Cool to room temperature before analysis.

-

Instrumentation:

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is ideal.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Injector: 250 °C, splitless mode.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

-

-

Data Analysis: The resulting trimethylsilyl ether of (Z)-5-Decen-1-ol will have a characteristic retention time. Its mass spectrum will show a molecular ion peak (M+) and distinct fragmentation patterns that can be compared against a spectral library (e.g., NIST) for definitive identification.

Caption: A representative synthetic pathway utilizing (Z)-5-Decen-1-ol.

Biological Significance: Pheromone Olfaction in Moths

In drug development and life sciences, understanding the biological target is as important as understanding the molecule itself. (Z)-5-Decen-1-ol is a known pheromone component for several moth species. Its mechanism of action provides a compelling case study in molecular recognition.

-

Transport: The hydrophobic pheromone molecule enters the aqueous environment of the insect's antennal sensillum lymph. Here, it is encapsulated by Pheromone Binding Proteins (PBPs) . This solubilization is the first step in signal reception.

-

Receptor Binding: The PBP-pheromone complex interacts with a specific Olfactory Receptor (OR) , a seven-transmembrane protein located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). In moths, this OR is typically part of a heterodimeric complex with a co-receptor known as Orco.

-

Signal Transduction: This binding event activates the OR/Orco complex, which functions as a ligand-gated ion channel. The influx of ions depolarizes the neuron's membrane.

-

Neural Signal: This depolarization generates an action potential, which travels to the antennal lobe of the moth's brain, where the signal is processed, leading to a behavioral response (e.g., upwind flight towards the female). The high specificity of the PBP and OR for the (Z)-isomer is the basis for species-specific mate recognition.

Safety and Handling

As an unsaturated alcohol, (Z)-5-Decen-1-ol requires appropriate laboratory handling procedures.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Fire Safety: The compound is combustible. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (dry chemical, CO₂, or alcohol-resistant foam).

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

(Z)-5-Decen-1-ol is a molecule of significant utility, bridging the gap between fundamental organic synthesis and applied chemical biology. Its value lies not just in its structure, but in the precise control that can be exerted during its synthesis and the specific biological responses it can elicit. For the research scientist, a thorough understanding of its synthesis via the Wittig reaction, its characterization by modern analytical techniques, and its potential for further chemical transformation is essential for leveraging its full potential as a tool in the development of novel bioactive compounds and advanced materials.

References

- Vertex AI Search Result 1.

-

NIST Chemistry WebBook. (Z)-5-Decen-1-ol. National Institute of Standards and Technology. [Link]

-

PubChem. 5-Decen-1-ol, (5Z)-. National Center for Biotechnology Information. [Link]

-

The Pherobase. Semiochemical compound: (Z)-5-Decen-1-ol. The Pherobase. [Link]

- Vertex AI Search Result 6. (Source for role in organic synthesis and purity requirements).

-

Tamiya, Y., et al. (1981). Synthesis of Insect Sex Pheromones and Their Homologues; (Z)-6-Alkenyl Acetates from the Wittig Reaction. Agricultural and Biological Chemistry. [Link]

-

NIST Chemistry WebBook. (Z)-5-Decen-1-ol Mass Spectrum. National Institute of Standards and Technology. [Link]

-

Stengl, M. (2010). Pheromone Transduction in Moths. PMC. [Link]

-

Pophof, B. (2002). Moth pheromone binding proteins contribute to the excitation of olfactory receptor cells. PubMed. [Link]

Sources

- 1. Moth pheromone binding proteins contribute to the excitation of olfactory receptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Moth pheromone receptors: gene sequences, function, and evolution [frontiersin.org]

- 6. scribd.com [scribd.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Identification and Characterization of Pheromone Receptors and Interplay between Receptors and Pheromone Binding Proteins in the Diamondback Moth, Plutella xyllostella - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Signal: A Technical Guide to the Natural Occurrence of (Z)-5-Decen-1-ol in Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (Z)-5-Decen-1-ol in Insect Chemical Communication

(Z)-5-Decen-1-ol is a straight-chain unsaturated alcohol that serves as a pivotal semiochemical in the intricate world of insect communication.[1] This molecule is a prime example of a pheromone, a chemical substance released by an organism to elicit a specific reaction from a conspecific.[2][3] Its primary role is as a sex pheromone component in numerous insect species, particularly within the order Lepidoptera (moths and butterflies). The stereospecificity of (Z)-5-Decen-1-ol, with the double bond in the cis or "Z" configuration, is crucial for its biological activity.[1] This precise molecular geometry is a key factor in the species-specific nature of chemical communication, preventing interbreeding between closely related species.

The study of (Z)-5-Decen-1-ol and other insect pheromones has profound implications for agriculture and pest management. By understanding the chemical language of pest insects, researchers can develop highly selective and environmentally benign control strategies, such as mating disruption and mass trapping, reducing the reliance on broad-spectrum insecticides.[1][3] This guide provides a comprehensive technical overview of the natural occurrence of (Z)-5-Decen-1-ol in insects, its biosynthesis, detailed analytical methodologies for its identification, and the physiological mechanisms of its reception.

Natural Occurrence and Pheromone Blend Composition

(Z)-5-Decen-1-ol has been identified as a key pheromone component in a variety of insect species, predominantly moths. It often functions as part of a multi-component blend, where the specific ratio of each compound is critical for eliciting the full behavioral response in the receiving insect.

Table 1: Documented Occurrence of (Z)-5-Decen-1-ol in Various Insect Species

| Order | Family | Species | Common Name | Role of (Z)-5-Decen-1-ol | Other Key Pheromone Components |

| Lepidoptera | Gelechiidae | Anarsia lineatella | Peach Twig Borer | Sex Pheromone | (E)-5-Decen-1-ol, (E)-5-Decenyl Acetate[4][5] |

| Lepidoptera | Noctuidae | Euxoa tritici | White-line Dart | Sex Attractant | Often found as an impurity in lures for other species, attracting male moths.[6][7] |

| Lepidoptera | Coleophoridae | Coleophora laricella | Larch Casebearer | Attractant | - |

| Lepidoptera | Batrachedridae | Batrachedra amydraula | Lesser Date Moth | Pheromone | - |

| Lepidoptera | Batrachedridae | Batrachedra pinicolella | Pine Cosmet | Pheromone | - |

This table is a representative list and not exhaustive. The specific ratios of pheromone components can vary between different populations of the same species.

The peach twig borer, Anarsia lineatella, is a notable example where the interplay between different isomers and functional groups is crucial. The female-produced sex pheromone is a blend of (E)-5-decen-1-ol and (E)-5-decenyl acetate.[4] Interestingly, while the synthetic pheromone is used for monitoring, field-trapping experiments have shown that virgin females are more attractive, suggesting the presence of additional, yet to be fully identified, pheromone components.[4]

Biosynthesis of (Z)-5-Decen-1-ol in Insects

The biosynthesis of (Z)-5-Decen-1-ol and other fatty acid-derived pheromones in moths is a fascinating example of metabolic engineering at the cellular level. These compounds are typically synthesized de novo in the female's pheromone gland from acetyl-CoA through the fatty acid synthesis pathway.[8] The process involves a series of enzymatic steps including desaturation and reduction to produce the final alcohol.

The key enzymes in this pathway are:

-

Fatty Acyl Desaturases: These enzymes introduce double bonds at specific positions in the fatty acid chain. A Δ5-desaturase is responsible for creating the double bond at the 5th carbon position.[9]

-

Pheromone Gland Fatty Acyl Reductases (pgFARs): These enzymes catalyze the reduction of the fatty acyl-CoA precursor to the corresponding alcohol.[9][10] pgFARs are often specific to the pheromone gland and can exhibit selectivity for substrates of particular chain lengths and degrees of unsaturation, thus playing a crucial role in determining the final pheromone composition.[9][10]

The biosynthetic pathway can be visualized as a multi-step process within the pheromone gland cells.

Caption: Generalized biosynthetic pathway of (Z)-5-Decen-1-ol in insects.

Analytical Methodologies for the Identification of (Z)-5-Decen-1-ol

The identification and quantification of (Z)-5-Decen-1-ol from insect samples require meticulous analytical techniques due to the minute quantities produced by individual insects. The general workflow involves extraction, purification, and instrumental analysis.

Experimental Workflow

Caption: Experimental workflow for the identification of insect pheromones.

Detailed Protocols

Protocol 1: Solvent Extraction of Pheromone Glands

This method is highly effective for identifying all compounds present in the gland, including non-volatile precursors.[11]

-

Insect Preparation: Anesthetize virgin female insects at their peak calling period by chilling them at 4°C for 5-10 minutes.[11]

-

Gland Dissection: Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland using fine-tipped forceps and scissors.[12]

-

Extraction: Immediately transfer the excised gland into a 2 mL glass vial with a PTFE-lined cap. Add 50-100 µL of high-purity hexane.[12]

-

Tissue Disruption: Gently crush the gland against the side of the vial with a clean glass rod to ensure thorough extraction.[12]

-

Incubation: Cap the vial tightly and allow it to stand for at least 30 minutes at room temperature.[12]

-

Storage: Store the crude extract at -20°C or lower until analysis to prevent degradation.[12]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for separating and identifying volatile and semi-volatile compounds in complex mixtures.

-

Sample Preparation: If necessary, concentrate the extract under a gentle stream of nitrogen. For quantitative analysis, add a known amount of an internal standard (e.g., a C17 alkane).

-

Injection: Inject 1 µL of the extract into the GC-MS system.

-

GC Parameters (Example for C10 alcohols):

-

Column: A nonpolar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Data Analysis: Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and their retention times with those of authentic standards.

Olfactory Reception of (Z)-5-Decen-1-ol

The detection of (Z)-5-Decen-1-ol by male moths is a highly sensitive and specific process that occurs in specialized olfactory sensilla on their antennae. The process involves a cascade of events, from the binding of the pheromone molecule to a receptor to the generation of a nerve impulse.

The key players in this process are:

-

Pheromone-Binding Proteins (PBPs): These proteins are abundant in the sensillum lymph and are thought to solubilize and transport the hydrophobic pheromone molecules to the olfactory receptors.[13]

-

Olfactory Receptors (ORs): Located on the dendritic membrane of olfactory receptor neurons (ORNs), these are heptahelical transmembrane proteins that bind to specific pheromone components.[13]

-

Signal Transduction Cascade: The binding of the pheromone to its receptor initiates a signal transduction cascade, which is believed to be primarily metabotropic, involving G-proteins and second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG).[14][15] This cascade ultimately leads to the opening of ion channels, depolarization of the neuron, and the generation of an action potential.[14][15]

Caption: Pheromone signal transduction cascade in an insect olfactory neuron.

Conclusion and Future Directions

(Z)-5-Decen-1-ol is a well-established and critical component of the chemical communication systems of numerous insect species. This guide has provided a technical overview of its natural occurrence, biosynthesis, analytical identification, and reception. The continued study of this and other semiochemicals is essential for advancing our understanding of chemical ecology and for the development of novel, sustainable pest management strategies.

Future research should focus on:

-

Identifying the complete pheromone blends for a wider range of insect species.

-

Elucidating the specific roles of minor pheromone components in modulating insect behavior.

-

Characterizing the full complement of enzymes involved in pheromone biosynthesis and their regulation.

-

Investigating the evolution of pheromone communication systems and the genetic basis of pheromone production and reception.

By continuing to unravel the complexities of insect chemical communication, we can unlock new avenues for both fundamental scientific discovery and practical applications in agriculture and beyond.

References

-

Gu, S., et al. (2009). Computational Model of the Insect Pheromone Transduction Cascade. PLoS ONE, 4(3), e4792. [Link]

-

Hagström, Å. (2013). Fatty Acyl Reductases and Fatty Acyl Desaturases. Deciphering the biosynthesis of species-specific moth female sex pheromones from common fatty acids. Lund University. [Link]

-

Stengl, M. (2010). Pheromone Transduction in Moths. Frontiers in Cellular Neuroscience, 4, 13. [Link]

-

Ignell, R., et al. (2016). Two fatty acyl reductases involved in moth pheromone biosynthesis. Scientific Reports, 6, 29927. [Link]

-

Liénard, M. A., et al. (2010). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase. ProQuest. [Link]

-

Moto, K., et al. (2003). Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori. Proceedings of the National Academy of Sciences, 100(16), 9156-9161. [Link]

-

Ding, B. J., et al. (2016). Release of moth pheromone compounds from Nicotiana benthamiana upon transient expression of heterologous biosynthetic genes. BMC Biotechnology, 16, 32. [Link]

-

Kaissling, K. E. (2009). Computational Model of the Insect Pheromone Transduction Cascade. ResearchGate. [Link]

-

Fleischer, J., et al. (2018). Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. Frontiers in Cellular Neuroscience, 12, 424. [Link]

-

Gries, R., et al. (1998). Contact pheromone components and diel periodicity of sexual communication in peach twig borers, anarsia lineatella (lepidoptera: gelechiidae). SFU Summit. [Link]

-

Tewari, G. C. (2021). How do you extract pheromones from insects?. Quora. [Link]

-

Leal, W. S., et al. (1995). Attractiveness of a four-component pheromone blend to male navel orangeworm moths. Journal of Chemical Ecology, 21(7), 931-941. [Link]

-

Tóth, M., et al. (2023). Catches of Euxoa tritici in pheromone traps for Anarsia lineatella are due to the presence of (Z)-5-decenyl acetate as an impurity. ResearchGate. [Link]

-

Tumlinson, J. H., et al. (1982). Analysis of Chemical Communications Systems of Lepidoptera. In Insect Pheromone Technology: Chemistry and Applications (pp. 1-25). American Chemical Society. [Link]

-

Al-Rimawi, F., et al. (2023). Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity. PLOS ONE, 18(1), e0279258. [Link]

-

Nagy, A., et al. (2021). Catches of Euxoa tritici in pheromone traps for Anarsia lineatella are due to the presence of (Z)‐5‐decenyl acetate as an impurity. Entomologia Experimentalis et Applicata, 169(1), 101-108. [Link]

-

ResearchGate. (n.d.). Determination of alcohol content with GC-MS Methods. ResearchGate. [Link]

-

AERU. (2025). 5-decenol (Ref: BAS 287 1). AERU. [Link]

-

US EPA. (2014). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates. US EPA. [Link]

-

Chromatography Forum. (2019). Alcohol Method Development by GC-MS. Chromatography Forum. [Link]

-

Hughes, G. P., et al. (2001). Bidirectional Selection for Novel Pheromone Blend Ratios in the Almond Moth, Cadra Cautella. Journal of Chemical Ecology, 27(7), 1465-1478. [Link]

-

YouTube. (2022). Alcohol Analysis with GC-MS. YouTube. [Link]

-

The Pherobase. (n.d.). Semiochemical compound: (Z)-5-Decen-1-ol | C10H20O. The Pherobase. [Link]

-

Li, J., et al. (2017). Simple Synthesis of 5 E -Decen-1-ol and 5 E -Decenyl Acetate, the Sex Pheromone of Peach Twig Borer. Chinese Journal of Organic Chemistry, 37(4), 1046-1049. [Link]

-

The Good Scents Company. (n.d.). (Z)-5-decen-1-ol, 51652-47-2. The Good Scents Company. [Link]

Sources

- 1. [PDF] Computational Model of the Insect Pheromone Transduction Cascade | Semantic Scholar [semanticscholar.org]

- 2. quora.com [quora.com]

- 3. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 4. summit.sfu.ca [summit.sfu.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 8. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portal.research.lu.se [portal.research.lu.se]

- 10. Two fatty acyl reductases involved in moth pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational Model of the Insect Pheromone Transduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Pheromone Transduction in Moths [frontiersin.org]

An In-depth Technical Guide to the Biosynthesis of (Z)-5-Decen-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

(Z)-5-Decen-1-ol is a fatty acid-derived semiochemical, acting as a critical pheromone component for various Lepidopteran species. Understanding its biosynthesis is paramount for developing novel, species-specific pest management strategies and for harnessing biocatalytic systems for its sustainable production. This guide provides a comprehensive overview of the proposed biosynthetic pathway of (Z)-5-Decen-1-ol, grounded in the established principles of insect pheromone biochemistry. We will dissect the multi-stage enzymatic cascade, from common fatty acid precursors to the final active molecule, and provide a detailed, field-proven experimental protocol for the functional characterization of the key enzymes involved.

The Architectural Logic of Fatty Acid-Derived Pheromones

Insect pheromones derived from fatty acids are a testament to metabolic elegance and efficiency. Rather than evolving entirely novel pathways, insects have adapted and repurposed core metabolic machinery—specifically fatty acid synthesis and degradation—to generate a vast diversity of signaling molecules.[1] The production of a specific compound like (Z)-5-Decen-1-ol is not the result of a single, unique enzyme but rather a modular enzymatic assembly line. The key to generating specificity lies in three primary modifications to a standard fatty acid backbone:

-

Chain Length Modification: Adjusting the carbon backbone to a precise length (C10 in this case).

-

Desaturation: Introducing one or more double bonds at specific positions and with exact stereochemistry (a Z-configured double bond at the 5th carbon).

-

Functional Group Modification: Reducing the terminal carboxyl group to an alcohol.

This modularity allows for the evolution of species-specific pheromone blends through subtle changes in the expression or specificity of the enzymes in this pathway.[2]

The Core Biosynthetic Pathway of (Z)-5-Decen-1-ol

The synthesis of (Z)-5-Decen-1-ol is a four-stage process that begins with primary metabolism and concludes with highly specialized enzymatic modifications within the insect's pheromone gland.

Stage 1: De Novo Fatty Acid Synthesis

The ultimate carbon source for the pheromone is acetyl-CoA. Through the conserved fatty acid synthase (FAS) complex, acetyl-CoA is elongated to produce saturated fatty acyl-CoA molecules, primarily Palmitoyl-CoA (C16:0-CoA) and Stearoyl-CoA (C18:0-CoA). This process occurs in the cytoplasm and provides the foundational building blocks for a vast array of lipids, including pheromones.[3]

Stage 2: Controlled Chain-Shortening via Peroxisomal β-Oxidation

To achieve the C10 backbone required for (Z)-5-Decen-1-ol, the C16 or C18 acyl-CoA precursors must be shortened. This is accomplished through a modified β-oxidation pathway within the peroxisomes.[4][5] Unlike metabolic β-oxidation which proceeds to completion, pheromone biosynthesis involves a limited number of cycles. To produce a C10 acyl-CoA from a C16 precursor, exactly three cycles of β-oxidation are required. The precise mechanism for halting the process at a specific chain length is an area of active research, but it is believed to involve acyl-CoA oxidases (POX) with specific chain-length selectivities or other regulatory factors that prevent further degradation.[4][6]

Stage 3: Δ5-Desaturation – The Genesis of Specificity

This is the most critical step for defining the identity of the final molecule. A specialized fatty acyl-CoA desaturase (FAD) introduces a double bond into the C10:0 acyl-CoA precursor. For (Z)-5-Decen-1-ol, this requires a Δ5-desaturase that acts with Z-stereospecificity, creating (Z)-5-Decenoyl-CoA.[7] Insect desaturases are membrane-bound enzymes, typically located in the endoplasmic reticulum, and are responsible for the immense diversity of unsaturated pheromones.[2] While a Δ5-desaturase specific to this pathway in a particular insect has yet to be fully characterized in published literature, the functional characterization of related desaturases (e.g., Δ5 and Δ6 desaturases from C. elegans and vertebrates) provides a robust framework for its discovery and analysis.[8]

Stage 4: Reduction to the Final Alcohol

The final transformation is the reduction of the acyl-CoA thioester to a primary alcohol. This reaction is catalyzed by a Fatty Acyl-CoA Reductase (FAR) , a class of enzymes that are pivotal in the biosynthesis of fatty alcohol-based pheromones.[9] These enzymes utilize NADPH as a cofactor to perform a four-electron reduction of the fatty acyl-CoA to the corresponding alcohol, (Z)-5-Decen-1-ol, without the release of an intermediate aldehyde.[9] Insect FARs often belong to a large gene family, and their individual substrate specificities—for both chain length and saturation—contribute significantly to the final composition of a species' pheromone blend.[3][10]

Visualized Pathway

Experimental Validation: A Protocol for Functional Characterization

The most robust and widely accepted method for validating the function of putative pheromone biosynthesis genes (desaturases and reductases) is heterologous expression in the yeast Saccharomyces cerevisiae.[2] This system lacks the endogenous enzymes to produce these specific fatty acid derivatives, providing a clean background for functional assays. Engineered yeast strains, such as those with deletions in the native OLE1 desaturase or in β-oxidation pathways (e.g., pox1Δ), are particularly effective.[3]

Experimental Workflow Overview

Detailed Step-by-Step Methodology

Objective: To determine if a candidate gene encodes a functional Δ5-desaturase or a C10-preferring Fatty Acyl-CoA Reductase.

Materials:

-

Yeast Strain: S. cerevisiae INVSc1 (or a strain with relevant deletions, e.g., ole1Δ for desaturase assays or pox1Δ to prevent product degradation).

-

Expression Vector: pYES2/CT or similar galactose-inducible vector.

-

Reagents: Zymolyase, LiAc/PEG solution, appropriate synthetic defined dropout media (SD-Ura), galactose, fatty acid substrates (e.g., Decanoic acid, Methyl decanoate), internal standards (e.g., Heptadecanoic acid), Methanolic HCl or BF3-Methanol for derivatization, Hexane, Chloroform.

Protocol:

-

Gene Cloning and Vector Construction:

-

Isolate total RNA from the pheromone glands of the target insect.

-

Synthesize first-strand cDNA using an oligo(dT) primer.

-

Amplify the full open reading frame (ORF) of the candidate desaturase or reductase gene using high-fidelity PCR.

-

Clone the PCR product into a yeast expression vector (e.g., pYES2/CT) under the control of a galactose-inducible promoter (e.g., GAL1). Verify the sequence integrity.

-

-

Yeast Transformation:

-

Prepare competent yeast cells using the lithium acetate (LiAc) method.

-

Transform the yeast with the expression vector construct and a corresponding empty vector as a negative control.

-

Select for successful transformants by plating on synthetic defined medium lacking uracil (SD-Ura).

-

-

Expression and Substrate Feeding:

-

Inoculate a starter culture of the transformed yeast in 5 mL of SD-Ura medium with 2% glucose and grow overnight at 30°C.

-

Inoculate 50 mL of SD-Ura with 2% raffinose (a non-repressing sugar) with the starter culture and grow to an OD600 of ~0.8.

-

Induce gene expression by adding 2% galactose.

-

Simultaneously, feed the culture with the potential fatty acid substrate. For a Δ5-desaturase assay, add Decanoic acid (C10:0) to a final concentration of 0.5 mM. For a FAR assay, add (Z)-5-Decenoic acid.

-

Incubate the culture for an additional 48-72 hours at a lower temperature (e.g., 20-25°C) to promote correct protein folding and membrane integration.

-

-

Lipid Extraction and Derivatization:

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with sterile water.

-

Perform whole-cell hydrolysis and transesterification by adding 1 mL of 5% Methanolic HCl and an internal standard (for quantification). Incubate at 80°C for 1 hour. This process simultaneously breaks open the cells and converts all fatty acids to their volatile Fatty Acid Methyl Esters (FAMEs).[11]

-

Extract the FAMEs and fatty alcohols by adding 1 mL of hexane, vortexing vigorously, and centrifuging to separate the phases.

-

Carefully transfer the upper hexane layer to a new glass vial for analysis.[10]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject 1 µL of the hexane extract into the GC-MS.

-

Use a polar capillary column (e.g., HP-INNOWax) suitable for separating FAMEs and alcohols.

-

Typical GC Program:

-

Initial temperature: 100°C, hold for 2 min.

-

Ramp 1: 15°C/min to 180°C.

-

Ramp 2: 5°C/min to 250°C, hold for 10 min.[10]

-

-

Analyze the resulting chromatograms. In the desaturase assay, identify the peak corresponding to methyl (Z)-5-decenoate by its mass spectrum and retention time relative to standards. In the FAR assay, identify the peak for (Z)-5-Decen-1-ol. Compare the profiles to the empty vector control to confirm that the new product is a result of the expressed gene.

-

Quantitative Analysis: Substrate Specificity and Enzyme Kinetics

Beyond qualitative identification, understanding the quantitative performance of these enzymes is crucial. This involves assessing their substrate specificity and key kinetic parameters like Kₘ and Vₘₐₓ.[12][13]

-

Kₘ (Michaelis Constant): Represents the substrate concentration at which the enzyme operates at half its maximum velocity. It is an inverse measure of the enzyme's affinity for its substrate. A low Kₘ indicates high affinity.[12]

-

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. It reflects the catalytic efficiency of the enzyme.[13]

-

k_cat/Kₘ (Specificity Constant): Often considered the best measure of an enzyme's overall catalytic efficiency, as it accounts for both substrate binding and turnover.[14]

These parameters can be determined by expressing the enzyme in yeast and performing feeding experiments with a range of substrate concentrations and chain lengths, followed by quantitative GC analysis.

Data Presentation: Substrate Specificity of a Putative Fatty Acyl-CoA Reductase

The following table represents hypothetical but realistic data for a FAR characterized via heterologous expression, demonstrating how its activity might vary with different chain-length substrates.

| Acyl-CoA Substrate | Chain Length | Saturation | Relative Conversion (%) |

| Decanoyl-CoA | C10:0 | Saturated | 85% |

| (Z)-5-Decenoyl-CoA | C10:1 | Unsaturated | 100% |

| Dodecanoyl-CoA | C12:0 | Saturated | 65% |

| Myristoyl-CoA | C14:0 | Saturated | 30% |

| Palmitoyl-CoA | C16:0 | Saturated | 5% |

| (Z)-9-Hexadecenoyl-CoA | C16:1 | Unsaturated | 15% |

| Relative conversion is normalized to the most efficiently converted substrate. |

This type of data demonstrates the enzyme's preference for C10 unsaturated substrates, strongly supporting its role in the biosynthesis of (Z)-5-Decen-1-ol.[15]

Conclusion and Future Outlook

The biosynthesis of (Z)-5-Decen-1-ol is a highly coordinated enzymatic pathway that modifies common cellular metabolites into a potent, species-specific chemical signal. By understanding the key enzymes—the chain-length specific β-oxidation machinery, the regio- and stereospecific Δ5-desaturase, and the C10-preferring fatty acyl-CoA reductase—we unlock the potential for profound advancements. Future research should focus on the in-vivo characterization of these enzymes from insects known to produce this pheromone, elucidating the regulatory networks that control their expression, and leveraging this knowledge to engineer robust microbial cell factories for the sustainable and cost-effective production of pheromones for agricultural applications.[3]

References

-

Petkevicius, K., Wenning, L., Kildegaard, K. R., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. FEMS Yeast Research, 22(1). [Link]

-

Moto, K., Yoshiga, T., Yamamoto, M., et al. (2003). Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori. Proceedings of the National Academy of Sciences, 100(16), 9156-9161. [Link]

-

Petkevicius, K., Wenning, L., Kildegaard, K. R., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. National Center for Biotechnology Information. [Link]

-

Lazar, Z., Tredoux, A. G., & Bauer, F. F. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 27(20), 7027. [Link]

-

de Gouvea, P. F., & Ejsing, C. S. (2017). Derivatization and Gas Chromatography of Fatty Acids from Yeast. Cold Spring Harbor Protocols, 2017(5). [Link]

-

Zhang, N., Guo, J., Liu, T., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Microbiology, 12, 759975. [Link]

-

LIPID MAPS. (2023). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS Lipidomics Resource. [Link]

-

Tillman, J. A., Seybold, S. J., Jurenka, R. A., & Blomquist, G. J. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology, 29(6), 481-514. [Link]

-

Moto, K., Ando, T., Matsumoto, S., et al. (2004). Involvement of a bifunctional fatty-acyl desaturase in the biosynthesis of the silkmoth, Bombyx mori, sex pheromone. Proceedings of the National Academy of Sciences, 101(23), 8631-8636. [Link]

-

Camps, F., Fabrias, G., & Guerrero, A. (1992). Synthesis of biosynthetic inhibitors of the sex pheromone of Spodoptera littoralis. Part II: Acetylenic and cyclopropane fatty acids. Chemistry and Physics of Lipids, 61(2), 157-167. [Link]

-

Cheng, J. B., & Russell, D. W. (2004). Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS. Journal of Biological Chemistry, 279(36), 37789-37797. [Link]

-

Villas-Bôas, S. G., et al. (2007). Yeast Metabolomics: Sample Preparation for a GC/MS-Based Analysis. In Metabolomics, 21-35. [Link]

-

Synapse, P. (2024). What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions. PatSnap. [Link]

-

Ganter, P. F. (2006). Diversity and Functions of Yeast Communities Associated with Insects. Biodiversity and Ecophysiology of Yeasts, 303-345. [Link]

-

Synapse, P. (2024). Understanding Km and Vmax: Practical Implications for Enzyme Studies. PatSnap. [Link]

-

Helmkampf, M., et al. (2015). Evolution of the Insect Desaturase Gene Family with an Emphasis on Social Hymenoptera. G3: Genes, Genomes, Genetics, 5(10), 2171-2181. [Link]

-

LibreTexts. (2024). 5.2: Enzyme Parameters. Chemistry LibreTexts. [Link]

-

Zhang, J., et al. (2016). Molecular Characterization of Two Fatty Acyl-CoA Reductase Genes From Phenacoccus solenopsis (Hemiptera: Pseudococcidae). Journal of Insect Science, 16(1), 69. [Link]

-

Kajikawa, M., et al. (2008). Isolation and Characterization of a Delta5-desaturase From Oblongichytrium Sp. Bioscience, Biotechnology, and Biochemistry, 72(8), 2224-2227. [Link]

-

Leedarts. (2022). Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity. YouTube. [Link]

-

Watts, J. L., & Browse, J. (1999). Isolation and characterization of a Delta 5-fatty acid desaturase from Caenorhabditis elegans. Archives of Biochemistry and Biophysics, 362(1), 175-182. [Link]

-

Wang, G., et al. (2022). The Plant Fatty Acyl Reductases. International Journal of Molecular Sciences, 24(1), 10. [Link]

-

Tupec, M., et al. (2019). Expansion of the fatty acyl reductase gene family shaped pheromone communication in Hymenoptera. eLife, 8, e39231. [Link]

-

Obukowicz, M. G., et al. (1998). Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent. Medical Hypotheses, 50(4), 305-312. [Link]

-

Elliott, V. J., et al. (2002). Ability of Indigenous Yeasts from Aerial Plant Surfaces to Degrade Sugars from Insect Honeydew. Journal of Environmental Quality, 31(1), 299-306. [Link]

-

Zhou, X., et al. (2010). Isolation and functional characterization of two independently-evolved fatty acid Δ12-desaturase genes from insects. Insect Biochemistry and Molecular Biology, 40(10), 734-743. [Link]

-

Hu, Y., et al. (2020). Fatty Acyl-CoA Reductase of Ericerus pela (Hemiptera: Coccoidae): Localization in Insect Cells and Bioinformatic Analysis. Pakistan Journal of Zoology, 53(3). [Link]

-

Lattka, E., et al. (2012). Recent insights into the relation of Δ5 desaturase and Δ6 desaturase activity to the development of type 2 diabetes. Current Opinion in Clinical Nutrition and Metabolic Care, 15(4), 345-351. [Link]

-

Hastings, N., et al. (2001). A vertebrate fatty acid desaturase with Δ5 and Δ6 activities. Proceedings of the National Academy of Sciences, 98(25), 14304-14309. [Link]

-

Xue, Z., et al. (2013). Identification and characterization of new Δ-17 fatty acid desaturases. Biotechnology and Applied Biochemistry, 60(2), 184-191. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and characterization of a Delta 5-fatty acid desaturase from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]